molecular formula C19H20N2O4S B7691968 2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-prop-2-enylacetamide

2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-prop-2-enylacetamide

Cat. No.: B7691968
M. Wt: 372.4 g/mol
InChI Key: GJGUEZRFPIBUBQ-UHFFFAOYSA-N
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Description

2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-prop-2-enylacetamide is a synthetic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-prop-2-enylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Phenoxy Group Introduction: The sulfonylated indole is reacted with a phenol derivative under basic conditions to introduce the phenoxy group.

    Acetamide Formation: The final step involves the reaction of the phenoxy-substituted indole with an appropriate acylating agent, such as acryloyl chloride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-prop-2-enylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted sulfonamides or phenoxy derivatives.

Scientific Research Applications

2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-prop-2-enylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide
  • 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide
  • 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetamide

Uniqueness

2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-prop-2-enylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-12-20-19(22)14-25-16-7-9-17(10-8-16)26(23,24)21-13-11-15-5-3-4-6-18(15)21/h2-10H,1,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUEZRFPIBUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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